(2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17810665
InChI: InChI=1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3/t7-,9+/m1/s1
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine

CAS No.:

Cat. No.: VC17810665

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3/t7-,9+/m1/s1
Standard InChI Key OWEKBOJBEVPIBC-APPZFPTMSA-N
Isomeric SMILES C[C@@H]1C[C@@H](C2=CC=CC=C2O1)N
Canonical SMILES CC1CC(C2=CC=CC=C2O1)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine features a benzopyran core fused to an amine group at the 4-position, with a methyl substituent at the 2-position. The compound’s stereochemistry is defined by its (2R,4S) configuration, which influences its interactions with biological targets . Key physicochemical properties include:

PropertyValue
Molecular FormulaC10H13NO\text{C}_{10}\text{H}_{13}\text{NO}
Molecular Weight163.22 g/mol
SMILES NotationCC1CC(N)c2ccccc2O1
CAS Number1820579-76-7

The compound’s chiral centers and rigid bicyclic framework contribute to its stability and selectivity in chemical reactions . Density, melting point, and boiling point data remain unspecified in available literature, highlighting gaps in current characterization efforts .

Synthesis and Industrial Production

The synthesis of (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves multi-step organic reactions. Industrial-scale production employs advanced techniques such as continuous flow synthesis and automated reactors to enhance yield and purity. Key steps include:

  • Ring Formation: Constructing the benzopyran scaffold via cyclization reactions.

  • Stereoselective Amination: Introducing the amine group while preserving the (2R,4S) configuration.

  • Purification: Chromatographic methods or recrystallization to isolate the enantiomerically pure product.

Common solvents like dichloromethane and ethanol are used under controlled temperatures and inert atmospheres to optimize reaction efficiency . Industrial protocols prioritize cost-effectiveness and scalability, though detailed catalytic systems remain proprietary.

Mechanism of Action

The compound’s bioactivity likely stems from its interaction with enzymatic and receptor targets. Molecular docking simulations suggest affinity for:

  • Cytochrome P450 Enzymes: Potential modulation of drug metabolism pathways.

  • G-Protein-Coupled Receptors (GPCRs): Structural similarity to amine-containing GPCR ligands.

  • Topoisomerase II: DNA replication interference observed in preliminary assays.

Hydrogen bonding and π-π stacking interactions between the benzopyran core and hydrophobic protein pockets may underpin its selectivity. Comparative studies with flavone derivatives (e.g., 3,4′,5,7-tetramethoxyflavone) reveal shared binding motifs, though (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine exhibits enhanced solubility due to its amine group .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing novel therapeutics. Derivatives with modified substituents at the 2- and 4-positions are under exploration to enhance bioavailability and target specificity.

Chiral Auxiliaries

Its rigid, enantiomerically pure structure makes it a candidate for asymmetric synthesis, particularly in constructing complex natural products .

Material Science

Ongoing research investigates its incorporation into polymers for optoelectronic devices, leveraging the benzopyran moiety’s fluorescence properties .

Comparison with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amineC10H13FNO\text{C}_{10}\text{H}_{13}\text{FNO}Fluorine substituent at C6Enhanced antimicrobial potency
3,4′,5,7-TetramethoxyflavoneC19H18O6\text{C}_{19}\text{H}_{18}\text{O}_{6}Methoxy groups, flavone coreAnticancer, antioxidant

The absence of methoxy groups in (2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine reduces steric hindrance, potentially improving membrane permeability compared to flavone derivatives .

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